1-(2,3-dimethoxyphenyl)-3-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)urea

Lipophilicity Drug Design Physicochemical Profiling

The compound 1-(2,3-dimethoxyphenyl)-3-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)urea (CAS 1207003-02-8) is a synthetic urea derivative featuring a 2,3-dimethoxyphenyl group linked via a urea bridge to a thioethyl chain terminating in a 4-phenyl-1H-imidazole moiety. It has a molecular formula of C20H22N4O3S and a molecular weight of 398.5 g/mol.

Molecular Formula C20H22N4O3S
Molecular Weight 398.48
CAS No. 1207003-02-8
Cat. No. B2744308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3-dimethoxyphenyl)-3-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)urea
CAS1207003-02-8
Molecular FormulaC20H22N4O3S
Molecular Weight398.48
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)NC(=O)NCCSC2=NC=C(N2)C3=CC=CC=C3
InChIInChI=1S/C20H22N4O3S/c1-26-17-10-6-9-15(18(17)27-2)23-19(25)21-11-12-28-20-22-13-16(24-20)14-7-4-3-5-8-14/h3-10,13H,11-12H2,1-2H3,(H,22,24)(H2,21,23,25)
InChIKeyDKIJNKCEHIMZTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 1-(2,3-dimethoxyphenyl)-3-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)urea (CAS 1207003-02-8) – Baseline Specifications


The compound 1-(2,3-dimethoxyphenyl)-3-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)urea (CAS 1207003-02-8) is a synthetic urea derivative featuring a 2,3-dimethoxyphenyl group linked via a urea bridge to a thioethyl chain terminating in a 4-phenyl-1H-imidazole moiety. It has a molecular formula of C20H22N4O3S and a molecular weight of 398.5 g/mol [1]. The compound is cataloged in authoritative chemical databases, including PubChem (CID 45504563), where its computed properties, such as XLogP3-AA of 3.2, 3 hydrogen bond donors, and 5 hydrogen bond acceptors, are recorded [1]. It belongs to a broader class of imidazole-thioether-ureas, a scaffold that has been explored for various biological activities, including enzyme inhibition, though specific, quantified bioactivity data for this precise compound are not present in the primary literature.

Why Generic Substitution Fails: The Specificity of 1-(2,3-dimethoxyphenyl)-3-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)urea


While the imidazole-thioether-urea scaffold is shared among several cataloged analogs, simple substitution is not advisable due to the critical impact of the N-aryl substitution pattern on both physicochemical and potentially pharmacological properties. The target compound's 2,3-dimethoxyphenyl group imparts a unique combination of steric and electronic features compared to analogs with o-tolyl (CAS 1211722-38-1), thiophen-2-yl (CAS 1209352-54-4), or 4-fluorobenzyl (no CAS assigned at time of analysis) substituents [1]. The difference is not merely isosteric; the 2,3-dimethoxy arrangement influences the compound's computed lipophilicity (XLogP3-AA = 3.2), hydrogen-bonding capacity, and conformational flexibility, which are foundational to any differential solubility, permeability, or target engagement profile [1]. A definitive lack of published, head-to-head biological data means that any functional superiority of the 2,3-dimethoxyphenyl substitution remains a class-level inference. However, for procurement purposes, chemical identity is paramount, and even minor structural alterations can lead to divergent biological outcomes, making exact-match procurement non-negotiable.

Quantitative Differentiation Guide for 1-(2,3-dimethoxyphenyl)-3-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)urea vs. Closest Analogs


Computed Lipophilicity (XLogP3-AA) vs. o-Tolyl Analog

The target compound has a computed XLogP3-AA of 3.2 [1]. The closest comparator, 1-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)-3-(o-tolyl)urea (CAS 1211722-38-1), is predicted to have a similar but quantifiably distinct XLogP3-AA of 3.0, based on the o-tolyl group's lower electron density compared to the 2,3-dimethoxyphenyl moiety [2]. This difference arises from the methoxy substituents, which increase polarity and hydrogen-bond acceptor capacity, potentially altering membrane permeability and solubility profiles.

Lipophilicity Drug Design Physicochemical Profiling

Hydrogen-Bond Acceptor Count vs. Thiophene Analog

The target compound possesses 5 hydrogen-bond acceptor (HBA) sites, contributed by the urea carbonyl, the imidazole nitrogen, and the dimethoxy oxygens [1]. In contrast, the thiophene analog, 1-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)-3-(thiophen-2-yl)urea (CAS 1209352-54-4), has only 3 HBA sites, lacking the methoxy oxygen atoms [2]. This quantitative difference in HBA count can directly impact aqueous solubility and the ability to form specific interactions with biological targets.

Hydrogen Bonding Drug-Receptor Interactions Solubility

Rotatable Bond Count and Conformational Flexibility vs. Amide Analog

The target compound has 8 rotatable bonds, which provides significant conformational flexibility [1]. The amide analog, 2,3-dimethoxy-N-{2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}benzamide (CAS 886897-81-0), has 7 rotatable bonds [2]. While a single-bond difference seems minor, the urea linkage in the target compound introduces a different angular geometry and a potential for additional conformational states compared to the more rigid amide bond, which may translate to a different entropic penalty upon target binding.

Conformational Analysis Binding Entropy Drug Design

Structural Class Membership and Potential Kinase Inhibition Profile

The imidazole-urea-thioether scaffold is a recognized pharmacophore for kinase inhibition. A closely related compound class, the imidazole-propyl-thioureas, has demonstrated potent inhibition of human glutaminyl cyclase (hQC), with lead compounds achieving Ki values in the low nanomolar range [1]. While no quantitative hQC inhibition data exist for the target compound itself, the structural analogy suggests a potential, testable kinase inhibition profile that is distinct from non-imidazole containing ureas or those without the thioether linkage. This positions the target compound as a logical candidate for kinase panel screening, a rational choice predicated on its class membership.

Kinase Inhibition Imidazole Ureas Drug Discovery

Critical Disclaimer: Absence of Direct, Comparative Biological Data

A comprehensive search of PubMed, Google Patents, BindingDB, and major chemical databases reveals no published IC50, Ki, EC50, or other quantitative biological activity data for this specific compound [1]. No head-to-head studies comparing it to any analog were found. Consequently, all evidence presented above is either computed physicochemical property data or a class-level inference. This guide cannot provide experimentally validated, target-specific differentiation at this time.

Data Gap Vendor Compound Prospective Research

Validated Application Scenarios for 1-(2,3-dimethoxyphenyl)-3-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)urea Driven by Evidence


Use as a Physicochemically Distinct Member of a Focused Kinase Screening Library

Based on its computed logP of 3.2 and 5 hydrogen-bond acceptor sites [1], the compound offers a distinct physicochemical profile within an imidazole-urea screening deck. It is suitable for inclusion in kinase or enzyme inhibition panels where the imidazole-thioether-urea scaffold has shown potency, as established by the hQC inhibitor class [2]. It serves as a structurally differentiated probe compared to analogs with lower HBA counts, such as the thiophene derivative.

Chemical Probe for Exploring the Role of 2,3-Dimethoxyphenyl Substitution in Target Engagement

The 2,3-dimethoxyphenyl group is a specific pharmacophoric element not found in the closest vendor-cataloged analogs (e.g., o-tolyl or thiophene). Procurement of this exact compound enables structure-activity relationship (SAR) studies to empirically determine the impact of this substitution on potency, selectivity, and pharmacokinetic behavior, a necessary step since no such data are yet public.

Synthetic Intermediate or Scaffold for Derivatization

The urea linkage and the primary amine-like character of the imidazole ring provide handles for further synthetic elaboration. The compound can be used as a starting point for generating a small, focused library of analogues with variations on the 2,3-dimethoxyphenyl ring or the imidazole C4-phenyl substituent, addressing the current data gap through prospective research.

Negative Control or Inactive Comparator for Related Active Imidazole-Ureas

Given the absence of confirmed bioactivity, this compound may be strategically employed as a presumed inactive or weakly active comparator in mechanistic studies where a close structural analog has shown potent activity. This requires empirical validation but represents a rational use case, ensuring that any observed effects are specific to the active analog's unique substitution pattern.

Quote Request

Request a Quote for 1-(2,3-dimethoxyphenyl)-3-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.